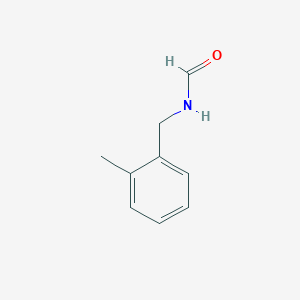

N-(2-methylbenzyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVJRBLJKHWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 2 Methylbenzyl Formamide

Established Synthetic Pathways for N-(2-methylbenzyl)formamide Analogues

The creation of N-substituted formamides, such as this compound, relies on a foundation of well-established formylation techniques. These methods can be broadly categorized into direct formylation, catalytic processes, and specialized reactions like the Vilsmeier-Haack reaction.

Direct Formylation of Amines and Anilines

Direct formylation represents a fundamental approach to synthesizing this compound. This typically involves the reaction of 2-methylbenzylamine (B130908) with a formylating agent.

One of the most common and straightforward methods is the use of formic acid . The reaction can be conducted under solvent-free conditions by heating the amine with formic acid. nih.govmychemblog.com Dehydration of the mixture, often facilitated by a Dean-Stark trap in a solvent like toluene, drives the reaction to completion. nih.gov Another effective formylating agent is acetic formic anhydride (B1165640) (AFA) , which can be generated in situ from formic acid and acetic anhydride. nih.govorgsyn.orgjetir.org This method is often rapid, with reactions reaching completion in under 15 minutes for many amines, yielding formamides in high purity. nih.gov Other stoichiometric formylating agents include chloral (B1216628) and ammonium (B1175870) formate. nih.gov

The direct formylation of amines with formic acid can be represented by the following general reaction:

R-NH₂ + HCOOH → R-NHCHO + H₂O

Where R represents the 2-methylbenzyl group.

Catalytic Formylation Processes

To improve efficiency and reduce the use of stoichiometric reagents, various catalytic systems have been developed for the N-formylation of amines. These include Lewis acid catalysis and other novel catalytic approaches.

Lewis Acid Catalysis: A range of Lewis acids have proven effective in catalyzing the N-formylation of amines with formic acid. researchgate.net Inexpensive and environmentally friendly catalysts like zinc chloride (ZnCl₂) have demonstrated excellent results. nih.gov Other active Lewis acids include indium, ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel chloride (NiCl₂). nih.govresearchgate.net These reactions are often carried out under solvent-free conditions at elevated temperatures, typically around 70°C. nih.gov The Lewis acid activates the formic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Phosphite (B83602)–Imidazole (B134444) Catalysis: A novel and convenient method for N-formylation utilizes a catalytic amount of diethyl phosphite and imidazole with N,N-dimethylformamide (DMF) as the formylating agent. rsc.orgresearchgate.net In this system, diethyl phosphite acts as a nucleophilic catalyst, playing a crucial role in the conversion. rsc.org This method has a broad substrate scope and can be extended to N-acetylation by using N,N-dimethylacetamide (DMA) instead of DMF. rsc.org

Other catalytic systems for N-formylation include the use of reusable catalysts like the inorganic-ligand supported iron(III) catalyst, (NH₄)₃[FeMo₆O₁₈(OH)₆], which shows excellent activity and selectivity in the coupling of formic acid and amines. rsc.org

Cyclization and Vilsmeier Reaction Applications in Formamide (B127407) Synthesis

While direct formylation is the most common route to this compound, related formamide structures can be synthesized or utilized in cyclization and Vilsmeier-Haack reactions.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. nrochemistry.comnumberanalytics.comnumberanalytics.com It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted formamide like DMF and phosphorus oxychloride (POCl₃). mychemblog.comnrochemistry.comnumberanalytics.com While not a direct synthesis of this compound itself, the underlying principles of formyl group transfer are relevant. The active species is a chloroiminium ion, which acts as the electrophile. numberanalytics.com This reaction is fundamental in organic synthesis for introducing a formyl group onto various substrates. mychemblog.comnumberanalytics.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful control over reaction conditions. Key parameters include temperature and the choice and loading of the catalyst.

Temperature Control Regimes for Reaction Selectivity

Temperature is a critical factor influencing both the rate and selectivity of formylation reactions.

For direct formylation with formic acid, heating to around 60-80°C is often optimal for achieving a good reaction rate without significant side product formation. mychemblog.comtandfonline.com In some cases, reactions can proceed at room temperature, although at a slower rate. tandfonline.com For catalytic reactions, such as those using Lewis acids like ZnCl₂, a temperature of 70°C is commonly employed to achieve high yields in a reasonable timeframe. nih.gov It has been noted that for some catalytic systems, increasing the temperature can be necessary for sterically hindered amines. mdpi.com For instance, while some reactions proceed well at room temperature, raising the temperature to 65°C can be sufficient to obtain an optimum yield for more challenging substrates. mdpi.com

Catalyst Selection and Loading Effects on Efficiency

The choice of catalyst and its concentration are paramount for the efficiency of catalytic formylation processes.

As mentioned, various Lewis acids can catalyze the N-formylation of amines. The selection often depends on factors like cost, environmental impact, and reactivity. nih.gov For example, ZnCl₂ is often favored due to its low cost and effectiveness. nih.gov The catalyst loading is also a crucial parameter to optimize. For instance, in ZnO-catalyzed formylation, a catalyst loading of 50 mol% was found to be optimal. nih.gov In another study using a sulfonic acid-functionalized magnetic nanocatalyst, the optimal amount was determined to be 10 mg for a 1 mmol scale reaction. rsc.org Decreasing the catalyst amount led to a lower yield, while increasing it did not significantly improve the outcome. rsc.org The reusability of the catalyst is another important consideration, with many modern catalysts being designed for easy recovery and multiple reaction cycles without significant loss of activity. rsc.orgrsc.orgrsc.org

Solvent System Influence on Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing both the rate (kinetics) and the equilibrium position (thermodynamics) of the formylation reaction. Solvents can affect reaction rates by orders of magnitude, thereby altering reaction pathways and product distributions. chemrxiv.org The influence stems from the differential stabilization of the reactants, transition states, and products. rsc.org

Kinetics: The rate of formation of this compound is largely dependent on the solvent's polarity and its ability to form hydrogen bonds. chemrxiv.orgrsc.org For instance, in the formylation of amines, polar solvents can stabilize charged intermediates or transition states, thus accelerating the reaction. However, the specific effect can be complex. For reactions involving a non-polar radical abstracting from a non-polar donor, the solvent effect may be minimal. chemrxiv.org Conversely, for reactions involving polar species, the solvent's dielectric constant and hydrogen-bonding capacity are key. chemrxiv.org For example, the reaction of cyclopentadiene (B3395910) with methyl vinyl ketone shows different rates and selectivity in methanol (B129727) versus n-hexane, attributed to the polarity differences and the ability of methanol to form hydrogen bonds that stabilize the transition state. chemrxiv.org

Advanced Purification Techniques for Product Isolation

Following the synthesis of this compound, achieving high purity is essential for its subsequent applications. While standard methods like distillation and recrystallization are common, advanced techniques offer superior separation and efficiency.

Chromatographic Methods: Liquid-solid column chromatography is a frequently employed method for the purification of formamides. ethz.ch In a typical procedure, the crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethanol, to separate the desired product from unreacted starting materials and byproducts. ethz.ch

Recrystallization: For solid products like this compound, recrystallization is an effective purification technique. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane or dichloromethane) and allowed to cool slowly. semanticscholar.org As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

The table below summarizes common purification methods applicable to this compound.

| Purification Technique | Description | Typical Solvents | Reference |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Hexane/Ethanol, Ethyl Acetate/Petroleum Ether | ethz.chthieme-connect.com |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Ethyl Acetate/Hexane, Dichloromethane | semanticscholar.org |

| Distillation | Purification of liquids based on differences in boiling points. | Not specified for this solid, but used for liquid formamides. | semanticscholar.org |

Integration of this compound Synthesis with Contemporary Chemical Transformations

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. The synthesis of this compound has been achieved through several innovative approaches that align with these principles.

Reductive Amination Coupled with Carbon Dioxide Fixation

A groundbreaking, one-pot method for synthesizing N-formamides involves the direct coupling of reductive amination of carbonyl compounds with the fixation of carbon dioxide (CO₂). nih.govnih.gov This process utilizes CO₂ as a renewable C1 source, offering a sustainable alternative to traditional formylating agents. rsc.orgresearchgate.net

In a specific application, this compound was synthesized from 2-methylbenzaldehyde, ammonia (B1221849) (NH₃), and CO₂ in the presence of hydrogen (H₂) over a ruthenium-based catalyst supported on a metal-organic framework (Ru/MFM-300(Cr)). nih.gov The reaction proceeds under elevated pressure and temperature (3 MPa CO₂, 4 MPa H₂, 160 °C). nih.gov However, the steric hindrance from the ortho-methyl group on the benzaldehyde (B42025) resulted in a comparatively lower yield of 53% for this compound compared to other substrates. nih.gov This indicates that the steric bulk hinders the adsorption of the carbonyl group within the catalyst's pores. nih.gov

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

| 2-Methylbenzaldehyde | Ru/MFM-300(Cr) | NH₃/MeOH, 3 MPa CO₂, 4 MPa H₂, 160 °C, 16 h | 53 | nih.gov |

Ultrasound-Promoted N-Formylation Approaches

The application of ultrasound irradiation represents a green and efficient approach to chemical synthesis. academie-sciences.fr Ultrasound-promoted N-formylation of amines with formic acid can be conducted under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr This method offers significant advantages, including high yields, short reaction times, and simple work-up procedures. academie-sciences.fr

The mechanism involves the formation and collapse of cavitation bubbles, which generate localized high temperatures and pressures, facilitating the breakdown of C-OH and N-H bonds and the subsequent elimination of water. academie-sciences.fr While the direct synthesis of this compound via this method is not explicitly detailed, the successful formylation of the closely related N-(2-Methylphenyl)formamide (from o-toluidine) with a 95% yield suggests its applicability. academie-sciences.fr The chemoselectivity of this method is high, as only the amino group is formylated in substrates containing both hydroxyl and amino functionalities. academie-sciences.fr

Application of Activated Formylating Reagents (e.g., Triflic Anhydride, Acetic Formic Anhydride)

For challenging or sensitive substrates, highly reactive, or "activated," formylating reagents are employed to achieve efficient N-formylation under mild conditions.

Triflic Anhydride: Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful activating agent for formic acid. niscpr.res.inwikipedia.org The reaction involves the in-situ formation of a mixed anhydride, which is a potent formylating species. niscpr.res.in This method allows for the N-formylation of a wide range of amines, including aniline (B41778) derivatives, under mild conditions (e.g., 0 °C in dichloromethane). niscpr.res.in The process is generally rapid and provides moderate to good yields. niscpr.res.in The activation of amides with triflic anhydride can lead to highly reactive intermediates like nitrilium or keteniminium ions, opening pathways for various transformations. tcichemicals.com

Acetic Formic Anhydride (AFA): Acetic formic anhydride is a classic and highly effective reagent for the formylation of amines, amino acids, and alcohols. nih.govwikipedia.orgorgsyn.org It is typically generated in situ by reacting formic acid with acetic anhydride. nih.gov The N-formylation reaction with AFA is often very fast, with many amines reaching completion in under 15 minutes at low temperatures (-20 °C), affording near-quantitative yields (97-100%). nih.gov This reagent is particularly useful as it avoids the harsh conditions associated with some other methods. orgsyn.orgkoreascience.kr

This compound as a Versatile Synthetic Intermediate

Formamides, including this compound, are valuable intermediates in organic synthesis. academie-sciences.frnih.govontosight.ai Their utility stems from the formyl group's ability to act as a protecting group for amines or as a precursor for various other functional groups. academie-sciences.frnih.gov

Key applications of formamides in synthesis include:

Precursors to Isocyanides: Dehydration of N-substituted formamides is a standard method for the synthesis of isocyanides, which are themselves versatile reagents in multicomponent reactions.

Vilsmeier-Haack Reaction: Formamides serve as the formylating agent in the Vilsmeier-Haack reaction for the formylation of activated aromatic and heteroaromatic compounds. nih.gov

Formamidine Synthesis: They are precursors for the synthesis of formamidines. academie-sciences.frnih.gov

Protecting Groups: The formyl group is a stable and reliable protecting group for primary and secondary amines, particularly in peptide synthesis. nih.gov

Further Functionalization: The N-(2-methylbenzyl) moiety can undergo further reactions, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the benzylic protons, while the formamide group directs or influences the reactivity.

The compound's structure, featuring an amide functionality and an activated aromatic ring, makes this compound a useful building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. ontosight.aicymitquimica.com

Role in the Synthesis of Complex Organic Architectures

The utility of this compound extends to its role as a key intermediate in the synthesis of more intricate molecular structures. Its formamide moiety can act as a protecting group for the amine functionality or as a reactive site for further chemical transformations. ontosight.ai The presence of the 2-methylbenzyl group also influences its reactivity and can be crucial in directing the stereochemical outcome of certain reactions. This makes it a valuable component in the strategic assembly of complex organic molecules, including those with potential biological activity. solubilityofthings.com

One of the significant applications of formamides, in general, is in the construction of complex molecules. The formyl group can be a precursor to other functional groups, and the entire formamide unit can be a building block in the assembly of larger molecular frameworks. For instance, N-formyl compounds are instrumental in the synthesis of various pharmaceutically important molecules. academie-sciences.fr

Precursor for Nitrogen-Containing Heterocycles and Derivatives

This compound serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The formamide group can participate in cyclization reactions to form rings, a fundamental process in the synthesis of many heterocyclic systems. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds, highlighting the importance of versatile precursors like this compound. rsc.orgnih.gov

Formamides, in general, are widely used as intermediates in the synthesis of important pharmaceutical compounds such as 1,2-dihydroquinolines and quinolone antibiotics. rsc.org They can also be used as precursors for the synthesis of other nitrogen-containing compounds like isocyanides and formamidines. academie-sciences.frrsc.org

The synthesis of various N-formyl compounds, including this compound, has been achieved through several methods. One approach involves the direct reaction of the corresponding amine with formic acid. solubilityofthings.com For example, an ultrasound-promoted, solvent- and catalyst-free method has been reported for the N-formylation of amines with formic acid at room temperature. academie-sciences.fr Another method involves the use of a chromium-catalyzed reaction with a recyclable polyoxometalate-supported green catalyst. rsc.org A one-pot approach has also been developed for the synthesis of N-formamides from carbonyl compounds, CO2, H2, and NH3/MeOH over a multifunctional Ru/MFM-300(Cr) catalyst. nih.gov However, the synthesis of this compound via this method resulted in a lower yield (53%) compared to other substituted benzaldehydes, which was attributed to the steric hindrance of the ortho-methyl group. nih.gov

Table 1: Synthetic Yields of this compound under Different Catalytic Systems

| Catalyst System | Starting Materials | Yield (%) | Reference |

| Ultrasound-promoted, catalyst-free | 2-methylbenzylamine, formic acid | Not specified | academie-sciences.fr |

| Chromium-catalysed with polyoxometalate support | 2-methylbenzylamine, formic acid | Not specified | rsc.org |

| Ru/MFM-300(Cr) | 2-methylbenzaldehyde, CO2, H2, NH3/MeOH | 53 | nih.gov |

Utility in Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. This compound can be a key player in such transformations. The formamide group itself can be converted into other functional groups. For instance, the reduction of amides, including formamides, can yield amines. Reagents like lithium aluminum hydride (LiAlH4), diborane (B8814927) (B2H6), or alane (AlH3) are commonly used for this purpose. vanderbilt.edu

The formyl proton of the formamide can also be involved in reactions. The ability to introduce and subsequently transform the formyl group makes this compound a versatile tool for chemists. ontosight.ai The formylation of amines is a crucial step in many synthetic pathways as it provides a way to protect the amine group or to introduce a one-carbon unit that can be further elaborated. academie-sciences.fr

Table 2: Key Reactions in Functional Group Interconversions Involving Formamides

| Reaction Type | Reagents | Product Functional Group |

| Reduction | LiAlH4, B2H6, AlH3 | Amine |

| Dehydration | POCl3, pyridine; TsCl, pyridine | Isocyanide |

Mechanistic Investigations of N 2 Methylbenzyl Formamide Reactivity

Analysis of Nucleophilic Sites and Selectivity in Formamide (B127407) Derivatives

Formamide derivatives, including N-(2-methylbenzyl)formamide, possess multiple potential nucleophilic centers. The reactivity and selectivity of these sites are dictated by a delicate balance of electronic and steric factors, which are crucial in determining the course of a chemical reaction.

Characterization of Oxygen vs. Nitrogen Attack Preference in Anionic Intermediates

When a formamide is deprotonated, it forms an anionic intermediate, a formamidate, which exhibits ambident nucleophilicity with reactive sites at both the oxygen and nitrogen atoms. The preference for O-attack versus N-attack is a critical factor that influences the final product distribution.

The resonance structures of the formamidate anion show that the negative charge is delocalized over the nitrogen and oxygen atoms. While the oxygen atom is more electronegative, the nitrogen atom can also act as a potent nucleophile. The outcome of a reaction with an electrophile depends on several factors:

Hard and Soft Acid-Base (HSAB) Theory: Hard electrophiles (e.g., H⁺, Li⁺) tend to react preferentially at the more electronegative and harder oxygen atom. Softer electrophiles (e.g., alkyl halides) may favor reaction at the softer nitrogen atom.

Solvent Effects: The choice of solvent can influence the nucleophilicity of the anion. Protic solvents can solvate the oxygen atom more effectively through hydrogen bonding, potentially hindering its reactivity and favoring N-attack.

Counter-ion: The nature of the cation associated with the formamidate can influence the site of attack by coordinating with either the oxygen or nitrogen atom.

Computational studies on formamide have helped to quantify its acid/base character. For instance, the Lewis acidity and basicity parameters can be determined by modeling its interaction with ions like fluoride. researchgate.net These studies reveal changes in the π-electron structure of the N-C-O fragment upon interaction, which can be explained by the contribution of different resonance structures. researchgate.net

Electronic and Steric Influence of Substituents on Reaction Pathways

Substituents on the formamide molecule play a pivotal role in directing reaction pathways by exerting electronic and steric effects. rsc.orgchemrxiv.org In this compound, the 2-methylbenzyl group is key to its specific reactivity.

Steric Effects: The most significant influence of the 2-methylbenzyl group is steric hindrance. The presence of the methyl group in the ortho position creates a crowded environment around the nitrogen atom. This steric bulk can:

Hinder N-attack: It can make it more difficult for electrophiles to approach and react with the nitrogen atom, thereby favoring attack at the less hindered oxygen atom.

Influence Conformational Preferences: It can restrict the rotation around the C-N bond, favoring certain conformations of the molecule that may be more or less reactive.

Direct Reaction Pathways: In reactions like intramolecular cyclizations, the steric bulk can force the molecule to adopt a specific geometry required for the reaction to occur.

The interplay between these electronic and steric factors is complex and determines the ultimate chemical behavior of this compound. The table below summarizes the expected influence of the 2-methylbenzyl substituent.

| Feature | Electronic Effect | Steric Effect | Predicted Outcome on Reactivity |

| Benzyl (B1604629) Group | Weakly electron-donating (inductive) | Moderate bulk | Modulates basicity of the formamide nitrogen. |

| Ortho-Methyl Group | Electron-donating (hyperconjugation/inductive) | Significant bulk near the nitrogen | Increases electron density on the ring; creates a crowded environment around the N-atom, potentially hindering N-alkylation and favoring O-alkylation. |

Elucidation of Reaction Mechanisms Involving Formamide Intermediates

Formamides are not only stable final products but also versatile intermediates in a variety of chemical transformations. Understanding the mechanisms through which they participate in these reactions is essential for controlling and optimizing synthetic processes.

Multi-Step Pathways in Reductive Transformations

Formamides can be involved in reductive processes, such as the Leuckart reaction, where they serve as both a nitrogen source and a reducing agent to convert aldehydes and ketones into amines. wikipedia.org The mechanism for the Leuckart reaction when using formamide involves several key steps:

Nucleophilic Attack: The formamide molecule attacks the carbonyl carbon of the aldehyde or ketone.

Dehydration: A water molecule is eliminated to form an N-formyl derivative intermediate.

Reduction: This intermediate is then reduced. Water hydrolyzes another molecule of formamide to produce ammonium (B1175870) formate, which acts as the reducing agent, delivering a hydride to the N-formyl intermediate. wikipedia.org

Hydrolysis: The final N-formyl amine is hydrolyzed to yield the primary amine.

In other reductive transformations, formamides themselves can be reduced. For example, the reduction of formamides to methylamines can be tuned by additives. The reaction is believed to proceed through a hemiaminal intermediate, which can then undergo either C-O bond cleavage (leading to N-methylation) or C-N bond cleavage (leading to methanol (B129727) and the regenerated amine). frontiersin.org The selectivity is influenced by the catalyst and reaction conditions. frontiersin.orgrsc.org

Proposed Catalytic Cycles for Formylation Reactions

Formamides are the products of N-formylation reactions, which can be catalyzed by various acids or metals. nih.govwikipedia.org A proposed mechanism for acid-catalyzed formylation using formic acid suggests that the acid catalyst protonates the formic acid, making its carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. nih.gov

In palladium-catalyzed formylation of aryl halides to produce aldehydes, formamides can play a role, although the primary formylating agent is often a mixture of carbon monoxide and hydrogen (synthesis gas). nih.gov A comprehensive study of this process has elucidated the key steps in the catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

CO Insertion: Carbon monoxide inserts into the palladium-aryl bond to form an acylpalladium complex.

Reductive Elimination/Hydrogenolysis: The product-forming step proceeds via a base-mediated hydrogenolysis of the acyl complex to yield the aldehyde and regenerate the catalyst. nih.gov

Interestingly, certain palladium complexes are considered "resting states" and are not directly in the main catalytic cycle, but they help maintain a low concentration of the most active catalyst species, which makes the oxidative addition the rate-determining step and enhances catalyst longevity. nih.gov

| Step | Description | Key Intermediates |

| Catalyst Activation | Generation of the active Pd(0) species. | [PdL] species |

| Oxidative Addition | Reaction of Pd(0) with Ar-X. | [Pd(Ar)(X)L₂] |

| CO Insertion | Insertion of carbon monoxide into the Pd-Ar bond. | [Pd(C(O)Ar)(X)L₂] (Acyl complex) |

| Hydrogenolysis | Base-mediated reaction with H₂ to form the product. | Aldehyde (Ar-CHO) |

| Catalyst Regeneration | Reformation of the active Pd(0) catalyst. | [Pd(H)(X)L₂] |

Intramolecular Ring-Closure Mechanisms and Rearrangements

The structure of this compound makes it a potential precursor for intramolecular cyclization reactions to form heterocyclic compounds. Such ring-closure reactions are governed by factors like the length of the chain connecting the reacting groups and the geometry of the transition state, often summarized by Baldwin's rules. libretexts.org

A classic example of such a reaction involving a related structure is the Bischler-Napieralski reaction or the Pictet-Spengler reaction, which can lead to the formation of isoquinolines or tetrahydroisoquinolines. While these reactions typically involve phenethylamines, N-benzylformamides can also be precursors under specific conditions.

A plausible, though hypothetical, pathway for the cyclization of this compound could involve the following steps:

Activation: The formyl group is activated by a Lewis acid or a dehydrating agent (e.g., P₂O₅, POCl₃), transforming the carbonyl oxygen into a better leaving group. This forms a reactive nitrilium ion or a related species.

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the activated formyl group in an intramolecular electrophilic aromatic substitution. The ortho-methyl group would sterically and electronically influence this step, likely directing the cyclization to the C6 position of the benzene (B151609) ring.

Rearomatization: The resulting intermediate loses a proton to regain aromaticity, yielding a dihydroisoquinoline derivative.

Oxidation/Reduction: The dihydroisoquinoline can then be oxidized to an isoquinoline (B145761) or remain in its reduced form, depending on the reaction conditions.

Such intramolecular cyclizations are powerful methods for constructing complex molecular frameworks from relatively simple starting materials. nih.govnih.gov

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies specifically focused on the transformations of this compound are not extensively available in the public domain. Research into the reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes for reactions involving this specific compound has not been widely published.

General principles of kinetic and thermodynamic studies on related formamide derivatives can provide a theoretical framework for understanding the potential reactivity of this compound. For instance, studies on the hydrolysis of other N-substituted formamides have explored reaction pathways and the influence of catalysts or solvent effects on reaction barriers. Theoretical studies, such as those using density functional theory (DFT), have been employed to model the hydrolysis mechanisms of formamide derivatives, identifying key intermediates and transition states. These computational approaches can elucidate the favorability of different reaction pathways, for example, distinguishing between direct and water-assisted hydrolysis mechanisms.

In the broader context of formamides, research has delved into their thermodynamic properties, such as the enthalpy of formation and vaporization. For the parent molecule, formamide, experimental values for the standard molar enthalpy of formation in the gaseous state have been determined. Such fundamental thermodynamic data are crucial for understanding the stability and energy changes associated with chemical transformations.

While specific data tables for the kinetic and thermodynamic parameters of this compound transformations cannot be compiled from the available literature, the following table lists the chemical compounds that would be relevant to such studies.

Structural Elucidation and Conformational Analysis of N 2 Methylbenzyl Formamide and Analogues

Advanced Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of molecular structure. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate distinct features, from bond vibrations to electronic transitions and the precise arrangement of atoms in a magnetic field.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the detailed structure of organic molecules in solution. creative-biostructure.com For N-(2-methylbenzyl)formamide, NMR is crucial for understanding its conformational dynamics, particularly the stereochemistry arising from restricted rotation around the amide C-N bond.

Due to the partial double-bond character of the amide linkage, rotation is hindered, leading to the existence of two distinct planar conformers, or rotamers: cis and trans. mdpi.comscielo.br At room temperature, the interconversion between these two isomers is slow on the NMR timescale, resulting in the observation of two separate sets of signals in both ¹H and ¹³C NMR spectra. The equilibrium between these conformers can be influenced by solvent and temperature. mdpi.com

The chemical shifts of nuclei proximate to the amide group are most affected by the conformation. Key diagnostic signals include:

The Formyl Proton (CHO): This proton typically shows a significant difference in chemical shift between the two isomers.

The N-H Proton: The environment of the amide proton is distinct in each rotamer.

The Benzylic Protons (CH₂): The methylene (B1212753) protons adjacent to the nitrogen atom experience different shielding effects in the cis and trans forms.

Aromatic Protons: The aromatic proton at position 6 (ortho to the formamide-bearing substituent) is particularly sensitive to the amide conformation and often appears at a lower field in the cis isomer due to anisotropic effects of the carbonyl group. mdpi.com

| Nucleus | Expected Observation for this compound | Rationale |

|---|---|---|

| Formyl ¹H | Two distinct signals (singlets or doublets due to coupling with N-H) | Different magnetic environments in cis and trans isomers. |

| Benzylic CH₂ ¹H | Two distinct signals (doublets due to coupling with N-H) | Proximity to the conformationally rigid amide bond. |

| Aromatic C6-¹H | Two distinct signals, with the cis isomer typically downfield | Anisotropic effect of the C=O group in the cis conformation. mdpi.com |

| Formyl ¹³C | Two distinct signals | Different electronic environments in the two rotamers. |

| Benzylic ¹³C | Two distinct signals | Proximity to the amide nitrogen. |

Furthermore, NMR spectroscopy readily allows for the differentiation of positional isomers. For instance, this compound can be unambiguously distinguished from N-(3-methylbenzyl)formamide and N-(4-methylbenzyl)formamide. The substitution pattern on the aromatic ring dictates the multiplicity (splitting patterns) and chemical shifts of the aromatic protons, providing a unique fingerprint for each isomer. magritek.comrsc.org Similarly, the ¹³C NMR chemical shift of the methyl carbon is characteristic of its position on the ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its core functional groups. nist.gov

N-H Stretch: A prominent band typically appears in the region of 3300-3250 cm⁻¹, characteristic of a secondary amide N-H bond.

Amide I Band: This strong absorption, found around 1680-1650 cm⁻¹, is one of the most characteristic bands of amides and is primarily due to the C=O stretching vibration. researchgate.net

Amide II Band: Located near 1550 cm⁻¹, this band arises from a combination of N-H bending and C-N stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

UV-Visible Spectroscopy provides information about electronic transitions within the molecule. The UV spectrum of this compound is dominated by the chromophore of the benzene (B151609) ring. The primary absorptions are due to π → π* electronic transitions within the aromatic system. libretexts.org Based on analogues like benzylamine, characteristic absorption maxima (λ_max) are expected. researchgate.netsielc.com The formamide (B127407) substituent acts as an auxochrome, a group that modifies the absorption of the chromophore, which can cause minor shifts in the position and intensity of these bands.

| Spectroscopy Type | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch | 3300 - 3250 |

| Infrared (IR) | Amide I (C=O Stretch) | 1680 - 1650 |

| Infrared (IR) | Amide II (N-H Bend / C-N Stretch) | ~1550 |

| UV-Visible | π → π* Transition (Benzene Ring) | ~206 and ~256 (by analogy) sielc.com |

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org

This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not produce a CD signal.

However, CD spectroscopy becomes a vital tool for studying chiral analogues. For instance, if a stereocenter is introduced at the benzylic carbon, as in N-(1-(2-methylphenyl)ethyl)formamide , the resulting molecule would be chiral and exist as a pair of enantiomers. These enantiomers would produce mirror-image CD spectra, characterized by positive or negative absorptions known as Cotton effects. The sign and magnitude of these effects are highly sensitive to the molecule's absolute configuration and its solution-state conformation. Thus, CD spectroscopy could be employed to:

Determine the absolute configuration of chiral derivatives.

Study conformational changes that occur upon changes in temperature, solvent, or binding to other molecules.

Monitor transitions between different conformational states that alter the chiral environment of the chromophore.

While tertiary amines can be chiral if they bear three different substituents, they often undergo rapid pyramidal inversion at room temperature, leading to racemization and rendering them achiral on a practical timescale. libretexts.org Quaternary ammonium (B1175870) salts or molecules with sterically hindered inversion are required to observe stable chirality at a nitrogen center.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with high precision.

While the specific crystal structure of this compound is not widely reported, analysis of closely related analogues, such as N-benzyl-2-hydroxybenzamide, provides significant insight into the expected solid-state conformation. researchgate.net In the solid state, the amide group is typically planar. A key conformational feature is the relative orientation of the two aromatic rings, defined by the dihedral angle between their planes. In N-benzyl-2-hydroxybenzamide, for example, the benzyl (B1604629) and hydroxybenzamide moieties are inclined to one another by 68.81°. researchgate.net This twisted conformation minimizes steric hindrance and is a common feature in N-benzylamide structures.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8819 (12) |

| b (Å) | 10.375 (2) |

| c (Å) | 19.018 (4) |

| β (°) | 94.75(3) |

| Volume (ų) | 1156.4 (4) |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. nsf.govmdpi.comrsc.org For this compound and its analogues, the most significant of these are hydrogen bonds. The amide group contains an excellent hydrogen bond donor (the N-H group) and an excellent acceptor (the carbonyl oxygen, C=O).

In addition to these primary hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a role in stabilizing the crystal structure, influencing the final packing arrangement of the molecules. nih.gov

| Interaction (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H(N1)···O1 | 0.882 (18) | 2.063 (18) | 2.935 (2) | 169.8 (16) |

D = Donor atom; A = Acceptor atom

Conformational Dynamics and Isomerism

The amide bond, a fundamental functional group in chemistry and biology, possesses a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This characteristic restricts free rotation around the C-N bond, leading to the existence of distinct planar conformers, namely cis and trans rotamers (or isomers). The study of these conformational dynamics, including the equilibrium between isomers and the energy required for their interconversion, is crucial for understanding the structure and function of molecules containing amide linkages, such as this compound.

The equilibrium between cis and trans rotamers in secondary amides like this compound is governed by steric and electronic factors. In the trans conformation, the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, which is generally the sterically favored arrangement. Conversely, the cis conformation places these groups on the same side, often leading to steric hindrance.

The identification of cis and trans isomers is typically achieved using 1H NMR spectroscopy by analyzing the coupling constants and chemical shifts of the formyl and N-H protons. nih.govcreative-biostructure.comtutorchase.com For N-formyl-o-toluidine, the major isomer, assigned as cis, showed singlet signals for the N-H and formyl protons, indicating a very small coupling constant (J ≈ 0 Hz). nih.gov In contrast, the minor trans isomer displayed these signals as doublets with a larger coupling constant (J ≈ 10.63 Hz). nih.gov This difference in coupling constants is a well-established method for distinguishing between the two rotamers. nih.gov

For N-benzylformamide, a related analogue without the ortho-methyl group, crystallographic studies have shown that the molecules adopt a trans conformation in the solid state. nih.gov However, in solution, an equilibrium between cis and trans forms is expected, influenced by factors such as solvent and temperature. Generally, for secondary formamides, the trans isomer is favored, but the percentage of the cis isomer can increase with the steric bulk of the N-substituent. nih.gov

Table 1: 1H NMR Data for Cis and Trans Isomers of N-formyl-o-toluidine in DMSO-d6 nih.gov

| Proton | Cis Isomer (Major) δ (ppm), J (Hz) | Trans Isomer (Minor) δ (ppm), J (Hz) |

| N-H | 9.84 (s) | 10.01 (d, J ≈ 10.63) |

| Formyl-H | 8.57 (s) | 8.66 (d, J ≈ 10.63) |

| Aromatic-H (pos. 6) | 8.00 (d, J = 7.88) | Multiplet (7.40-7.35) |

| Aromatic-H (pos. 4) | 7.29 (t, J = 7.34) | Multiplet (7.40-7.35) |

| Aromatic-H (other) | Multiplet (7.40-7.35) | Multiplet (7.40-7.35) |

This interactive table summarizes the key 1H NMR signals used to distinguish the cis and trans isomers of the analogue N-formyl-o-toluidine.

The interconversion between cis and trans rotamers is not instantaneous; it requires overcoming a significant energy barrier, known as the rotational barrier (ΔG≠). This barrier is a measure of the stability of the partial double bond of the amide. Dynamic NMR (DNMR) spectroscopy is a primary technique used to determine these barriers. nih.govmontana.edu By monitoring the changes in the NMR spectrum as a function of temperature, specifically the coalescence temperature (Tc) where the separate signals for the two isomers merge into a single broad peak, the rate of interconversion and thus the activation energy for rotation can be calculated. nih.govazom.com

For secondary and tertiary amides, these rotational barriers typically fall in the range of 15-23 kcal/mol. nih.gov For instance, studies on N-benzhydrylformamides, which also feature a bulky N-substituent, have shown calculated rotational barriers (ΔG≠298) for the formyl group to be in the range of 20–23 kcal/mol. nih.gov Similarly, experimental values for the rotational barrier in N-methylformamide have been determined to be around 20.7 to 22.0 kcal/mol. colostate.edu Given the structural similarities, the rotational barrier for this compound is expected to be within this typical range. The steric hindrance introduced by the ortho-methyl group on the benzyl substituent might slightly increase the barrier compared to the unsubstituted N-benzylformamide, as steric effects can influence the stability of the transition state of rotation.

Table 2: Representative Rotational Barriers for Related Amides

| Compound | Method | Rotational Barrier (ΔG≠, kcal/mol) | Reference |

| N-Benzhydrylformamides | DFT Calculation | 20-23 | nih.gov |

| N-Methylformamide | NMR Spectroscopy | 20.7 - 22.0 | colostate.edu |

This interactive table provides a comparison of rotational energy barriers for amides structurally related to this compound.

The conformational equilibrium and the dynamics of amide isomerization are highly sensitive to the solvent environment. frontiersin.org The solvent can influence the relative stabilities of the cis and trans isomers by differential solvation. Polar solvents tend to stabilize the more polar of the two rotamers. Generally, the cis isomer of an amide has a larger dipole moment than the trans isomer. Therefore, increasing solvent polarity can lead to a higher population of the cis conformer.

Furthermore, the solvent can affect the rotational barrier. Polar solvents can engage in hydrogen bonding with the amide group, particularly with the carbonyl oxygen and the N-H proton. These interactions can further stabilize the planar, resonance-stabilized ground state of the amide, thereby increasing the energy required to reach the non-planar transition state of rotation. This leads to a higher rotational barrier in more polar solvents. nih.gov For example, studies on bicalutamide, a complex molecule containing amide linkages, showed a significant shift in conformer populations when moving from a non-polar solvent (CDCl3) to a polar one (DMSO-d6), underscoring the profound impact of the solvent environment. nih.gov

In the context of this compound, one would anticipate that its cis/trans equilibrium would shift in different solvents. For instance, in a polar aprotic solvent like DMSO, which can act as a hydrogen bond acceptor, the relative population of the cis isomer might be enhanced compared to a non-polar solvent like chloroform (B151607) or benzene. The choice of solvent is therefore a critical parameter in studies of amide conformation and must be carefully considered when interpreting experimental results. frontiersin.org

Computational Chemistry and Theoretical Studies of N 2 Methylbenzyl Formamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its energy, electron distribution, and other properties.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electronic structure based on the electron density, which simplifies the computation. imist.ma

For N-(2-methylbenzyl)formamide, a typical study would begin by optimizing the molecule's geometry using a DFT method, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov This process finds the lowest energy conformation of the molecule. Once the geometry is optimized, further calculations can be performed to determine various molecular properties.

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital Theory (FMOT) focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A small gap suggests that the molecule is more reactive. nih.gov For this compound, DFT calculations would provide the energy values for these orbitals and the resulting energy gap, which could be used to predict its chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table is illustrative and not based on published experimental or computational data.

| Parameter | Symbol | Hypothetical Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Chemical Hardness | η | 2.65 |

| Electronegativity | χ | 3.85 |

Molecular Electrostatic Potential (MEP): An MEP map is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, an MEP map would likely show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Positive potential (blue) would be expected around the amide hydrogen, indicating a site for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.deq-chem.com This analysis can reveal hyperconjugative interactions, which are stabilizing effects resulting from the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. wisc.edu For this compound, NBO analysis could quantify the stability arising from interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein (receptor).

Molecular docking is a simulation method that places a ligand into the binding site of a protein and evaluates the feasibility of the interaction. nih.gov The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking algorithm (like AutoDock) to explore various orientations and conformations of the ligand within the protein's active site. mdpi.com

Scoring the resulting poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. nih.gov

This simulation can predict the most likely binding mode and provide an estimate of the binding strength, which is crucial for drug discovery and design. researchgate.net

Once a favorable binding pose is identified, the specific intermolecular interactions that stabilize the ligand-protein complex can be analyzed. For this compound, these interactions would likely include:

Hydrogen Bonds: The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which could form crucial hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Contacts: The benzyl (B1604629) group is nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring of the benzyl group could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visualizing these interactions helps in understanding the mechanism of binding and can guide the design of more potent and specific molecules. nih.gov

Computational Mechanistic Studies

Computational mechanistic studies are essential for elucidating the detailed steps of chemical reactions. By modeling the potential energy surface, researchers can identify key structures, including reactants, products, intermediates, and transition states, to map out the most plausible reaction pathways.

The exploration of a chemical reaction's potential energy surface is a primary goal of computational chemistry. Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T))) are employed to locate and characterize stationary points along a reaction coordinate. nih.govnih.gov

For formamide (B127407) and its derivatives, computational studies have successfully mapped various reaction pathways, such as decomposition, hydrolysis, and formation. For instance, the decomposition of formamide has been shown to proceed through several channels, including decarboxylation, dehydrogenation, and dehydration. nih.gov Quantum chemical calculations revealed that CO elimination is a two-step process involving an aminohydroxymethylene intermediate, which is favored over a direct, one-step H2 loss. nih.gov

Similarly, in the hydrolysis of N-substituted formamides, different pathways can be explored. For the hydrolysis of N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide, three distinct pathways were computationally investigated for both direct and water-assisted processes. nih.gov These pathways differ in the sequence of bond-breaking and bond-forming events, such as the initial attack of a water molecule and the subsequent transfer of protons. nih.gov The characterization of the transition state for each step is crucial, as its energy determines the kinetic barrier of the reaction.

In the context of this compound, similar methodologies would be used to study its synthesis or degradation. For example, the reaction between 2-methylbenzylamine (B130908) and a formylating agent would be modeled to map the pathway, identifying the transition state for the nucleophilic attack of the amine onto the formyl group and subsequent steps. The influence of the 2-methylbenzyl group on the geometry and stability of the transition state would be a key area of investigation compared to simpler amides.

Computational studies on formamide provide examples of these calculations. The energy barriers for formamide's decomposition processes (decarboxylation, dehydrogenation, and dehydration) have been calculated to be in the range of 73-78 kcal/mol. nih.gov For the formation of N-methylformamide from formamide and methylidene (CH2), the reaction was found to be exothermic and barrierless, with a Gibbs free energy change (ΔG°) of -78.19 kcal mol-1, indicating a thermodynamically feasible and spontaneous process in the interstellar medium. wiserpub.com

Activation energies are also critical in understanding surface-catalyzed reactions. Molecular dynamics simulations have been used to calculate the activation energy for the diffusion of formamide on catalyst surfaces like TiO2 and Pt, which is a prerequisite for catalytic conversion. nih.govopenbiochemistryjournal.com

Below are tables summarizing thermodynamic and activation energy data for formamide and related compounds from various computational studies. This data serves as a reference for the types of values that would be calculated for this compound.

| Reaction | Parameter | Calculated Value | Method |

|---|---|---|---|

| NH2CHO + CH2 → CH3NHCHO (E-NMF) Formation | ΔG° | -78.19 kcal/mol | DFT (B3LYP/6-311G(d,p)) |

| ΔH° | -90.12 kcal/mol | ||

| ΔS° | -40.01 cal/mol·K | ||

| Formamide Gaseous State Formation | ΔfH°(g, 298.15 K) | -188.6 kJ/mol (approx. -45.08 kcal/mol) | DFT, MPn, W1U, CBS-n, Gn |

| Formamide Vaporization | ΔvapH | 62.2 kJ/mol (approx. 14.87 kcal/mol) | Vapor Pressure Measurement & Calculation |

| Process | System | Activation Energy (Ea) | Method |

|---|---|---|---|

| Decomposition | Decarboxylation | 73-78 kcal/mol | CCSD(T)/CBS & RRKM Theory |

| Dehydrogenation | |||

| Dehydration | |||

| Diffusion on Catalyst Surface | Formamide/TiO2 | 2.3 kcal/mol | Molecular Dynamics Simulation |

| Formamide/Pt | 2.1 kcal/mol | ||

| Diffusion in Water on Catalyst Surface | Formamide-water/TiO2 | 2.7 kcal/mol | Molecular Dynamics Simulation |

| Formamide-water/Pt | 2.9 kcal/mol |

Solvation Models in Theoretical Simulations

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational chemistry accounts for these effects using solvation models. These models can be broadly categorized as explicit, implicit, or a hybrid of the two.

In an explicit solvent model , individual solvent molecules are included in the simulation. This approach can capture specific solvent-solute interactions, such as hydrogen bonding, but is computationally very expensive.

In contrast, implicit solvent models (also known as continuum models) treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example. wiserpub.com

Studies on formamide derivatives have utilized these models to understand solvent effects. For instance, in the theoretical study of the hydrolysis of a formamide derivative, the effect of bulk water was evaluated using Monte Carlo simulations and free energy perturbation methods. The results showed that the solvent slightly reduced the energy barrier for the reaction pathways. nih.gov Thermodynamic investigations based on the Kirkwood–Buff theory of solutions have also been used to analyze the preferential solvation of N-methylformamide and N,N-dimethylformamide in binary and ternary mixtures, revealing how the local composition around the amide molecule can differ from the bulk solution. researchgate.net

For a molecule like this compound, a hybrid approach might be most suitable. Key water molecules directly involved in a hydrolysis reaction could be treated explicitly, while the rest of the solvent is modeled as a continuum. This would balance computational cost with the accuracy needed to describe specific hydrogen-bonding interactions that stabilize intermediates and transition states.

Research Applications and Biological Relevance of N 2 Methylbenzyl Formamide Analogues

Investigation of Biological Activity Profiles (In Vitro Studies)

In vitro studies are fundamental to characterizing the biological effects of novel chemical entities. For analogues of N-(2-methylbenzyl)formamide, these laboratory-based assays have been crucial in identifying their potential as anticancer and antimicrobial agents.

A significant area of research for N-benzylformamide analogues has been in the field of oncology, where they have demonstrated notable antiproliferative activity against various human cancer cell lines. The primary mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

One of the key strategies in cancer therapy is to trigger apoptosis in malignant cells. Several studies have shown that N-benzylformamide derivatives can initiate this process. For instance, certain novel tolmetin derivatives have been shown to induce apoptosis in HCT-15 colon cancer cells, an effect confirmed by a significant increase in the levels of apoptotic markers caspase-3, -8, and -9. nih.gov Similarly, substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner, demonstrated by an increase in caspase activation and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov The pro-apoptotic activity of some nitrile derivatives has been linked to the induction of the intrinsic apoptotic pathway. nih.gov Furthermore, salinomycin N-benzyl amides have been reported to cause a reduction in the viability of human lung cancer cell lines through a caspase-dependent cell death pathway. mdpi.com

In addition to inducing apoptosis, these analogues can also interfere with the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from proliferating. For example, certain nitrile derivatives have been observed to arrest the cell cycle at the G2/M phase. nih.gov Another potent compound, a derivative of tolmetin, was found to arrest the cell cycle in the G0/G1 phase in HCT-15 colon cancer cells. nih.gov

The cytotoxic potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Anticancer Activity of Selected N-Benzylformamide Analogues

| Compound Class | Specific Analogue Example | Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Compound 6k | G361 (Melanoma) | Single-digit µM | nih.gov |

| Salinomycin N-benzyl amides | Ortho-substituted derivative | Drug-resistant cancer cell lines | Potent activity | mdpi.com |

| Tolmetin Derivatives | Compound 5b | VEGFR-2 | 0.20 µM | nih.gov |

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Analogues of N-benzylformamide have been investigated for their efficacy against a range of bacterial and fungal strains. These studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Derivatives such as N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, salinomycin N-benzyl amides have exhibited activity against problematic strains like methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis (MRSE), and Mycobacterium tuberculosis. mdpi.com The antimicrobial potential of some carbazole derivatives has been demonstrated with MIC values against certain strains in the range of 3.9–31.2 µg/mL. nih.gov

The scope of antimicrobial testing often includes a variety of pathogens to establish a spectrum of activity. For example, methylene (B1212753) blue analogues have been tested against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, Salmonella enterica, and Candida albicans. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected N-Benzylformamide Analogues

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Carbazole Derivatives | Various bacterial/fungal strains | 3.9–31.2 | nih.gov |

| Dimethyl Methylene Blue | S. aureus | 1 | nih.gov |

| Dimethyl Methylene Blue | S. epidermidis | 1 | nih.gov |

| Dimethyl Methylene Blue | K. pneumoniae | 8 | nih.gov |

| New Methylene Blue | K. pneumoniae | 0.5 | nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | Potent activity | mdpi.com |

Target Identification and Validation Methodologies in Chemical Biology

A critical challenge in drug discovery, particularly following phenotypic screens, is the identification and validation of the molecular target(s) of a bioactive compound. wikipedia.org This process, often called target deconvolution, is essential for understanding the mechanism of action and for further drug development. wikipedia.orgnih.gov

Chemical proteomics has emerged as a powerful strategy to identify the direct interactions between a small molecule and its protein targets within a complex biological system. nih.gov This approach provides a systems-level insight into a compound's mode of action. springernature.com

Several chemical proteomics methods are employed for target deconvolution. researchgate.net These include affinity purification using compound-immobilized beads, photoaffinity labeling (PAL), and activity-based protein profiling (ABPP). researchgate.net Another innovative, label-free method is the cellular thermal shift assay (CETSA), which identifies target engagement by observing changes in protein thermal stability upon ligand binding. researchgate.neteuropeanreview.org These techniques, often coupled with advanced mass spectrometry, allow for a proteome-wide survey of small molecule targets in their physiological context, considering factors like post-translational modifications and cellular compartments. springernature.com

Phenotypic screening is a drug discovery paradigm that identifies compounds based on their ability to produce a desired change in the phenotype of a cell or organism, without prior knowledge of the drug's target. wikipedia.orgtechnologynetworks.com This "target-agnostic" approach is advantageous because it assesses the effect of a compound in a complex biological system, allowing for the discovery of drugs with novel mechanisms of action. technologynetworks.comsciltp.com Historically, phenotypic screening has been the foundation for the discovery of many first-in-class drugs. wikipedia.org

Once a "hit" compound is identified from a phenotypic screen, the subsequent challenge is to determine its mechanism of action (MOA) and identify its molecular target. sciltp.comnih.gov This is a multi-step process that can involve a range of techniques. For example, researchers might use high-content imaging to analyze morphological changes in cells or employ reporter assays to see which cellular signaling pathways are affected. nih.gov The ultimate goal is to connect the observed phenotypic change to the modulation of a specific protein or pathway. sciltp.com

After a potential target is identified, it must be validated to confirm that its modulation is indeed responsible for the observed biological effect. Genetic studies are fundamental to this validation process. wjbphs.complengegen.com Techniques like RNA interference (RNAi) or the more precise CRISPR-Cas9 gene editing can be used to silence or knock out the gene encoding the putative target protein. wjbphs.comnih.gov If silencing the gene phenocopies the effect of the small molecule, it provides strong evidence that the identified protein is the correct target. nih.gov

Another approach involves generating drug-resistant mutants. If mutations in the gene encoding the target protein confer resistance to the compound, it validates the target-drug interaction. acs.org These genetic approaches, by directly manipulating the biological system, offer a robust method for confirming the therapeutic hypothesis before a drug candidate moves further down the development pipeline. plengegen.comannualreviews.org

Enzyme Inhibition and Substrate Specificity Studies (e.g., N-substituted Formamide (B127407) Deformylase)

The study of enzyme inhibition and substrate specificity provides crucial insights into the metabolic pathways and regulatory mechanisms within biological systems. While direct research on this compound in this context is limited, the broader class of N-substituted formamides has been investigated, particularly in relation to the enzyme N-substituted formamide deformylase (NfdA). This enzyme, produced by bacteria such as Arthrobacter pascens, catalyzes the hydrolysis of N-substituted formamides to their corresponding amines and formate wikipedia.orgnih.gov.

N-substituted formamide deformylase is a hydrolase that acts on carbon-nitrogen bonds in linear amides wikipedia.org. The systematic name for this enzyme class is N-benzylformamide amidohydrolase wikipedia.org. Studies on NfdA have revealed its substrate preferences. Among various N-substituted formamides tested, N-benzylformamide was identified as the most suitable substrate for the enzyme nih.govpnas.org. The enzyme stoichiometrically catalyzes the hydrolysis of N-benzylformamide into benzylamine and formate nih.govpnas.org. It is noteworthy that while it acts on N-substituted formamides, it does not accept amides as substrates nih.govpnas.org. The native enzyme has a molecular mass of approximately 61 kDa and is composed of two identical subunits nih.govpnas.org.

Interestingly, research has also uncovered the reverse reaction catalyzed by N-substituted formamide deformylase. Under conditions of high substrate concentrations, the enzyme can synthesize N-benzylformamide from benzylamine and formate nih.gov. This reverse reaction is believed to occur at the same catalytic site as the forward hydrolytic reaction nih.gov. Further investigation into the substrate specificity of the reverse reaction demonstrated that in addition to formate, the enzyme can utilize acetate and propionate as acid substrates to synthesize N-benzylacetamide and N-benzylpropionamide from benzylamine nih.gov.

Kinetic studies of the reverse reaction suggest an ordered bi-bi mechanism, where formate binds to the enzyme's active site first, followed by benzylamine nih.gov. This is supported by dead-end inhibition studies using aniline (B41778), an analogue of benzylamine nih.gov.

While these studies have focused on N-benzylformamide, the findings provide a framework for understanding the potential interaction of this compound with N-substituted formamide deformylase and other similar enzymes. The presence of the methyl group on the benzyl (B1604629) ring of this compound could influence its binding affinity and reactivity as a substrate or inhibitor. Further research is necessary to elucidate the specific role of this compound in enzyme inhibition and substrate specificity.

| Substrate/Product | Enzyme | Reaction Type | Key Findings |

| N-benzylformamide | N-substituted formamide deformylase (NfdA) | Hydrolysis | Most suitable substrate; produces benzylamine and formate. nih.govpnas.org |

| Benzylamine and Formate | N-substituted formamide deformylase (NfdA) | Synthesis (Reverse Reaction) | Synthesizes N-benzylformamide at high substrate concentrations. nih.gov |

| Benzylamine and Acetate/Propionate | N-substituted formamide deformylase (NfdA) | Synthesis (Reverse Reaction) | Synthesizes N-benzylacetamide and N-benzylpropionamide. nih.gov |

This compound in Astrochemistry and Interstellar Medium Research

Formamide and its derivatives are of significant interest in astrochemistry due to their potential role as precursors to prebiotic molecules. The presence of molecules with a peptide bond (-NH-C(=O)-) in the interstellar medium (ISM) is particularly noteworthy for its implications in the origins of life oup.comarxiv.org.

Theoretical Exploration of Formation Pathways in Space

While this compound has not been directly detected in the interstellar medium, theoretical studies on the formation of simpler formamide derivatives, such as N-methylformamide (NMF), provide plausible pathways for the formation of more complex analogues. One proposed mechanism for the formation of NMF in the ISM is the radical-molecule reaction between formamide (NH2CHO) and the methylidene radical (CH2) wiserpub.comresearchgate.netwiserpub.com.

Density functional theory (DFT) calculations have been employed to study these reactions, indicating that the formation of NMF is exothermic and can proceed with a relatively low potential barrier, making it feasible under interstellar conditions wiserpub.com. The reaction involves the electrostatic attraction between the hydrogen atom of the amino group in formamide and the carbon atom of the methylidene radical wiserpub.com.

Given that both formamide and CH2 are detected and relatively abundant in the ISM, this pathway is considered a viable route for the formation of N-methylformamide wiserpub.com. By extension, it is conceivable that larger and more complex N-substituted formamides, such as this compound, could be formed through similar gas-phase reactions involving larger radical species. The formation of such molecules would depend on the availability of the necessary precursor molecules and radicals in specific interstellar environments.

Astrochemical Significance of Formamide Derivatives

Formamide itself has been detected in a variety of astronomical environments, including the massive hot core Sgr B2, the Orion KL nebula, and several comets oup.comnih.gov. Its presence in these diverse locations suggests that it is a common constituent of star-forming regions nih.gov. The detection of formamide in comets is particularly significant as it supports the hypothesis that prebiotic molecules could have been delivered to early Earth via cometary impacts oup.comnih.gov.

Formamide is considered a key prebiotic precursor because it can lead to the synthesis of nucleobases, the building blocks of nucleic acids, under plausible prebiotic conditions nih.gov. The study of formamide and its derivatives in the ISM is therefore crucial for understanding the inventory of organic molecules available for the emergence of life.

The potential existence of this compound and other complex formamide derivatives in the ISM would further expand the chemical complexity observed in space. While their direct detection remains a challenge for current observational capabilities, the continued study of simpler formamides and the theoretical exploration of their formation pathways pave the way for future investigations into these more complex and potentially significant prebiotic molecules.

| Molecule | Astronomical Environment | Significance |

| Formamide (NH2CHO) | Sgr B2, Orion KL, Comets | Precursor to nucleobases, potential delivery to early Earth. oup.comnih.gov |

| N-methylformamide (CH3NHCHO) | Sgr B2(N2) molecular cloud | Simple derivative of formamide, indicates pathways for more complex derivatives. wiserpub.com |

| Isocyanic acid (HNCO) | Various protostellar objects | Related to formamide, detected where formamide is not, providing clues to chemical conditions. oup.com |

Q & A

Basic Research Question

Advanced Research Question

- Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and 1,4-dinitrobenzene as an internal standard for absolute purity assessment .

What strategies mitigate contradictions in reported antimicrobial efficacy data?

Advanced Research Question

Variability in MIC values may stem from:

- Strain-specific resistance : Test across diverse clinical isolates (e.g., methicillin-resistant S. aureus).

- Biofilm vs. planktonic assays : Use crystal violet staining to assess biofilm disruption efficacy .

- Synergistic studies : Combine with β-lactam antibiotics to evaluate potentiation effects.

What methodologies are employed to study the compound’s stability under physiological conditions?

Advanced Research Question

- Degradation kinetics : Incubate in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor via LC-MS for hydrolytic byproducts (e.g., 2-methylbenzylamine).

- Thermal stability : TGA/DSC to determine decomposition temperatures and storage recommendations .

How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Advanced Research Question